molecular formula C22H23N3O5S2 B2845256 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate CAS No. 1396578-13-4

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate

Cat. No.: B2845256
CAS No.: 1396578-13-4
M. Wt: 473.56
InChI Key: FFDCWTVXQDICFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate (CAS 1396578-13-4) is a synthetically designed organic compound with a molecular formula of C 22 H 23 N 3 O 5 S 2 and a molecular weight of 473.57 g/mol . Its structure integrates several pharmacologically significant moieties: a 4-methoxy-benzothiazole group, a strained azetidine ring, and a benzoate ester bearing a pyrrolidine-1-sulfonyl substituent . This specific molecular architecture makes it a valuable building block in drug discovery and medicinal chemistry research. The compound's core structure suggests potential for diverse biological activities. Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their broad spectrum of biological properties . Furthermore, the azetidinone (a precursor to the azetidine ring) is a key scaffold in a wide range of bioactive molecules, known for its application as cholesterol absorption inhibitors and enzyme inhibitors . Patent literature indicates that structurally related benzothiazol-azetidine compounds have been investigated for significant pharmaceutical applications, including use as inhibitors of HIV, with potential activity against viral targets like reverse transcriptase and integrase . This product is offered as a high-purity chemical for non-human research applications. It is intended for use by qualified researchers as a reference standard or as a synthetic intermediate in the development of novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-29-18-5-4-6-19-20(18)23-22(31-19)24-13-16(14-24)30-21(26)15-7-9-17(10-8-15)32(27,28)25-11-2-3-12-25/h4-10,16H,2-3,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDCWTVXQDICFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors . The final step involves the esterification of the azetidine derivative with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the azetidine ring may enhance the compound’s binding affinity . The exact pathways and targets would depend on the specific biological activity being studied .

Biological Activity

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a complex organic compound that integrates a benzothiazole moiety with an azetidine ring. This compound is part of a larger class of azetidine derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C22H20N6O2S3C_{22}H_{20}N_{6}O_{2}S_{3}, with a molecular weight of 496.6 g/mol. The IUPAC name is 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine. The structural features include:

FeatureDescription
Benzothiazole Moiety Enhances biological activity through interactions with biological targets.
Azetidine Ring Provides structural rigidity and influences pharmacokinetics.
Pyrrolidine Sulfonamide May enhance solubility and bioavailability.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects such as:

  • Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (e.g., A431, A549) .
  • Antibacterial Effects : Compounds with similar structures exhibit antibacterial properties by inhibiting key bacterial enzymes .

Biological Activity Studies

Research has shown that derivatives of benzothiazole exhibit significant biological activities. For instance:

  • Anticancer Activity : A study synthesized twenty-five novel benzothiazole compounds that were screened for their ability to inhibit cancer cell growth. Notably, one compound demonstrated significant inhibition of IL-6 and TNF-α activity, indicating potential anti-inflammatory properties alongside anticancer effects .
  • Enzyme Inhibition : Compounds containing the sulfonamide group have shown promise in inhibiting enzymes like acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

Case Study 1: Anticancer Screening

A series of benzothiazole derivatives were tested against non-small cell lung cancer cell lines. The lead compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antibacterial Evaluation

Compounds were evaluated against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide moiety was particularly effective in enhancing antibacterial activity .

Comparative Analysis

A comparative analysis of related compounds reveals distinct biological profiles based on structural variations:

CompoundStructural FeaturesBiological Activity
Compound ABenzothiazole + AzetidineAnticancer (IC50 < 10 µM)
Compound BBenzothiazole + ThiadiazoleAntibacterial (MIC < 5 µg/mL)
Compound CBenzothiazole + SulfonamideEnzyme inhibition (AChE)

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions, leveraging key functional groups:

  • Benzothiazole core formation : Condensation of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions (e.g., H₂SO₄) .
  • Azetidine ring introduction : Cyclization via nucleophilic substitution, using reagents like epichlorohydrin or azetidine precursors under basic conditions (e.g., K₂CO₃) .
  • Pyrrolidine sulfonyl coupling : Sulfonylation of the benzoate intermediate using pyrrolidine-1-sulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .
  • Esterification : Activation of the carboxylic acid (e.g., via EDCI/HOBt) and reaction with the azetidine-alcohol intermediate .
    Key purification methods : Column chromatography (silica gel, EtOAc/hexane) and recrystallization (methanol/water) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • IR Spectroscopy : Identifies ester carbonyl (1720–1740 cm⁻¹), sulfonyl S=O (1150–1350 cm⁻¹), and benzothiazole C=N (1600 cm⁻¹) stretches .
  • NMR (¹H/¹³C) :
    • ¹H : Methoxy protons (δ 3.8–4.0 ppm), azetidine protons (δ 3.5–4.2 ppm), and aromatic protons (δ 6.8–8.0 ppm) .
    • ¹³C : Ester carbonyl (δ 165–170 ppm), sulfonyl sulfur-linked carbons (δ 50–55 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns matching the benzothiazole and pyrrolidine moieties .

Advanced: How can contradictory biological activity data for benzothiazole derivatives be resolved?

Answer:
Contradictions often arise from assay variability or structural nuances. Methodological approaches include:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to validate potency trends .
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., substituents on the benzothiazole or pyrrolidine) to isolate activity drivers .
  • Target-specific assays : Use enzymatic assays (e.g., HIV-1 protease inhibition) or cell-based models (e.g., tumor cell lines) to correlate structure-activity relationships (SAR) .
  • Computational docking : Predict binding affinities to biological targets (e.g., using AutoDock Vina) to explain discrepancies between in vitro and in vivo results .

Advanced: What strategies optimize the esterification step in synthesis?

Answer:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate ester formation via nucleophilic catalysis .
  • Solvent optimization : Anhydrous DMF or THF improves reaction efficiency by minimizing hydrolysis .
  • Temperature control : Maintain 0–5°C during coupling to reduce side reactions (e.g., azetidine ring opening) .
  • Real-time monitoring : Employ TLC (Rf ~0.5 in EtOAc/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .

Advanced: How does the sulfonyl group influence pharmacokinetic properties?

Answer:
The pyrrolidine-1-sulfonyl moiety impacts:

  • Solubility : Enhances aqueous solubility via polar sulfonyl interactions, critical for bioavailability .
  • Metabolic stability : Sulfonyl groups resist oxidative metabolism (e.g., CYP450 enzymes), prolonging half-life .
  • Protein binding : High plasma protein binding (e.g., >90%) due to hydrophobic and hydrogen-bonding interactions .
  • Toxicity : Assess sulfonate excretion pathways (renal/hepatic) using in vitro microsomal assays (e.g., rat liver S9 fractions) .

Basic: What are the key stability considerations for this compound?

Answer:

  • Hydrolysis : The ester group is prone to base-catalyzed hydrolysis. Store at pH 5–7 in anhydrous conditions (e.g., desiccated, under N₂) .
  • Photodegradation : Benzothiazole derivatives degrade under UV light. Use amber vials and minimize light exposure during handling .
  • Thermal stability : Decomposition above 150°C. Confirm purity via DSC (melting point ~180–185°C) .

Advanced: What computational methods model this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to predict binding modes to targets (e.g., HIV-1 protease, PDB ID: 1HPV) .
  • MD simulations : GROMACS or AMBER for analyzing ligand-receptor dynamics over 100-ns trajectories .
  • QSAR modeling : Develop regression models (e.g., CoMFA) using electronic (HOMO/LUMO) and steric descriptors from Gaussian calculations .

Advanced: How to address low yields in azetidine ring formation?

Answer:

  • Precursor optimization : Use tert-butyloxycarbonyl (Boc)-protected azetidines to prevent side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields by 20–30% via controlled dielectric heating .
  • Catalytic systems : Employ Pd(OAc)₂/Xantphos for cross-coupling steps (e.g., Suzuki-Miyaura for benzothiazole-azetidine linkage) .

Basic: What are the documented biological activities of structurally similar compounds?

Answer:

  • Antiviral : 6-Fluoro-benzothiazole derivatives inhibit HIV-1 protease (IC₅₀ = 0.8 µM) .
  • Antitumor : Pyrazole-thiazolidinone hybrids show cytotoxicity against MCF-7 cells (IC₅₀ = 12 µM) .
  • Antimicrobial : Sulfonyl-containing analogs exhibit MIC = 4 µg/mL against S. aureus .

Advanced: What environmental impact assessments are relevant for this compound?

Answer:

  • Biodegradation : Use OECD 301F (manometric respirometry) to assess aerobic degradation in activated sludge .
  • Ecototoxicity : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) tests .
  • Bioaccumulation : Predict log Kow (2.5–3.5) via HPLC retention time correlation, indicating moderate bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.